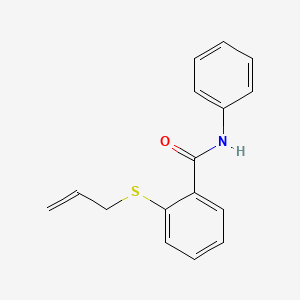
N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide, also known as AQ-RA 741, is a chemical compound that has gained considerable attention in the field of scientific research due to its potential applications in various fields. This compound is a potent antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor and has been shown to have a wide range of effects on the central nervous system.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide 741 is primarily through its antagonistic effects on the NR2B subunit of the NMDA receptor. This receptor is involved in various physiological processes such as learning and memory, and its dysfunction has been implicated in various neurological disorders. By blocking the activity of this receptor, this compound 741 may help to prevent neuronal damage and improve cognitive function.
Biochemical and Physiological Effects:
This compound 741 has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective effects, it has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various other diseases such as cancer and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide 741 in laboratory experiments is its potent and specific effects on the NR2B subunit of the NMDA receptor. This allows researchers to study the role of this receptor in various physiological processes and diseases. However, one of the limitations of using this compound 741 is its relatively high cost and limited availability, which may make it difficult for some researchers to obtain.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide 741. One area of interest is in the development of new drugs based on the structure of this compound 741 that may have even greater potency and specificity for the NR2B subunit of the NMDA receptor. Another area of research is in the development of new therapeutic applications for this compound 741, such as in the treatment of cancer or cardiovascular disease. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound 741 and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide 741 involves the reaction of 3-chloroaniline with 3-methoxyquinoxaline-2-carboxylic acid to form the intermediate product, which is then reacted with 3-bromopropionyl chloride to yield the final product. The synthesis process is relatively straightforward and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide 741 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of neuropharmacology, where this compound 741 has been shown to have potent neuroprotective effects and may be useful in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-3-(3-methoxyquinoxalin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-24-18-16(21-14-7-2-3-8-15(14)22-18)9-10-17(23)20-13-6-4-5-12(19)11-13/h2-8,11H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWJKNIOXWMGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1CCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5412830.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,N'-diethylurea](/img/structure/B5412838.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5412839.png)
![2-benzyl-5-imino-6-{4-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5412843.png)

![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5412859.png)
![7-(4-methoxy-3-methylbenzoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5412865.png)
![1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5412871.png)
![N,3-dimethyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-furamide](/img/structure/B5412877.png)
![4-fluoro-2-[3-(2-thienyl)acryloyl]phenyl 4-bromobenzoate](/img/structure/B5412884.png)

![ethyl 5-(2-furyl)-2-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5412919.png)
![2-(2-methoxyphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5412928.png)
